3-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol 3-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18229413
InChI: InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-7(2-4-9)8(5-14)6-15/h1-4,8,15H,5-6,14H2
SMILES:
Molecular Formula: C10H12F3NO
Molecular Weight: 219.20 g/mol

3-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol

CAS No.:

Cat. No.: VC18229413

Molecular Formula: C10H12F3NO

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol -

Specification

Molecular Formula C10H12F3NO
Molecular Weight 219.20 g/mol
IUPAC Name 3-amino-2-[4-(trifluoromethyl)phenyl]propan-1-ol
Standard InChI InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-7(2-4-9)8(5-14)6-15/h1-4,8,15H,5-6,14H2
Standard InChI Key RBGAQCPMAWKTDT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(CN)CO)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name is 2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-ol, reflecting its propanol backbone substituted with an aminomethyl group and a 4-(trifluoromethyl)phenyl moiety. Key structural identifiers include:

PropertyValue
Molecular FormulaC11H14F3NO\text{C}_{11}\text{H}_{14}\text{F}_{3}\text{NO}
Molecular Weight233.23 g/mol
SMILESC1=CC(=CC=C1CC(CN)CO)C(F)(F)F
InChI KeyHYJBAQRUUJIMAS-UHFFFAOYSA-N
CAS Registry Number1019110-79-2

The trifluoromethyl group (CF3-\text{CF}_3) at the para position of the phenyl ring enhances the compound’s lipophilicity and metabolic stability, while the amino and hydroxyl groups enable participation in hydrogen bonding and nucleophilic reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol typically involves multi-step reactions:

  • Nitroalkene Formation:

    • Condensation of 4-(trifluoromethyl)benzaldehyde with nitromethane in the presence of a base (e.g., K2_2CO3_3) yields a nitroalkene intermediate .

    • Example:

      ArCHO+CH3NO2baseArCH=CHNO2\text{ArCHO} + \text{CH}_3\text{NO}_2 \xrightarrow{\text{base}} \text{ArCH}=\text{CHNO}_2

      where Ar=4CF3C6H4\text{Ar} = 4-\text{CF}_3\text{C}_6\text{H}_4.

  • Reduction to Amino Alcohol:

    • Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) or chemical reduction (e.g., NaBH4/AcOH\text{NaBH}_4/\text{AcOH}) converts the nitroalkene to the target amino alcohol .

Industrial-Scale Production

Industrial methods optimize yield and purity through:

  • Purification Techniques: Recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane) .

  • Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) for structural validation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity; limited solubility in water .

  • Stability: Stable under inert conditions but susceptible to oxidation at the amino group. Storage at 20C-20^\circ \text{C} under nitrogen is recommended .

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3): δ 7.60 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, ArH), 7.45 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, ArH), 3.80–3.70 (m, 2H, CH2_2OH), 3.10–2.90 (m, 2H, CH2_2NH2_2), 2.80–2.60 (m, 1H, CH) .

  • 19F^{19}\text{F} NMR: δ −62.5 ppm (s, CF3_3) .

Chemical Reactivity

Functional Group Transformations

  • Amino Group:

    • Forms Schiff bases with aldehydes/ketones.

    • Undergoes acylation with acid chlorides (e.g., acetyl chloride) .

  • Hydroxyl Group:

    • Participates in esterification (e.g., with acetic anhydride) or etherification .

  • Trifluoromethyl Group:

    • Electron-withdrawing effect activates the phenyl ring for electrophilic substitution at meta positions .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear protective gloves
H318: Eye damageUse eye protection
H335: Respiratory irritationUse in well-ventilated areas

Comparative Analysis with Related Compounds

CompoundCASKey Structural DifferenceApplication
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol787615-24-1Amino and hydroxyl on adjacent carbonsEnzyme inhibition studies
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-olN/ATrifluoromethyl at terminal carbonAnesthetic research

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